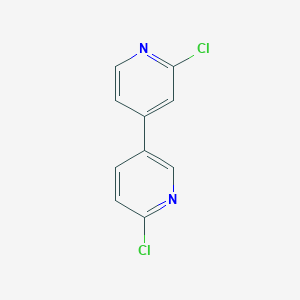6,2'-Dichloro-3,4'-bipyridine
CAS No.: 942206-22-6
Cat. No.: VC3238780
Molecular Formula: C10H6Cl2N2
Molecular Weight: 225.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 942206-22-6 |
|---|---|
| Molecular Formula | C10H6Cl2N2 |
| Molecular Weight | 225.07 g/mol |
| IUPAC Name | 2-chloro-4-(6-chloropyridin-3-yl)pyridine |
| Standard InChI | InChI=1S/C10H6Cl2N2/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H |
| Standard InChI Key | HYECQSGOTOTZAI-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1C2=CC(=NC=C2)Cl)Cl |
| Canonical SMILES | C1=CC(=NC=C1C2=CC(=NC=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Basic Identification
6,2'-Dichloro-3,4'-bipyridine is a heterocyclic organic compound with two pyridine rings connected between the 3 and 4' positions, with chlorine atoms at positions 6 and 2'. The compound has several synonyms in chemical literature and databases.
Table 1: Chemical Identity of 6,2'-Dichloro-3,4'-Bipyridine
| Parameter | Information |
|---|---|
| IUPAC Name | 6,2'-Dichloro-3,4'-bipyridine |
| Common Synonyms | 2-chloro-4-(6-chloropyridin-3-yl)pyridine; 3,4'-Bipyridine, 2',6-dichloro-; 2',6-Dichloro-3,4'-bipyridine |
| CAS Registry Number | 942206-22-6 |
| Molecular Formula | C₁₀H₆Cl₂N₂ |
| Molecular Weight | 225.07 g/mol |
The compound features a distinctive structure with two pyridine rings connected through a C-C bond between the 3-position of one pyridine ring and the 4'-position of the other. Unlike the more common 2,2'-bipyridine isomer, which has been extensively studied since its discovery in 1888 , the 3,4'-connectivity in 6,2'-dichloro-3,4'-bipyridine results in a non-chelating arrangement that significantly influences its coordination behavior.
Structural Features
The molecular structure of 6,2'-dichloro-3,4'-bipyridine consists of two pyridine rings that are connected through a single C-C bond. The presence of chlorine atoms at the 6 and 2' positions introduces steric effects that influence the compound's conformation and reactivity.
In contrast to 2,2'-bipyridine, which commonly adopts a cis-conformation when coordinating with metal ions , the 3,4'-connectivity in this compound results in a different spatial arrangement of the nitrogen atoms. This structural characteristic has significant implications for its coordination chemistry and potential applications.
Physical Properties
The physical properties of 6,2'-dichloro-3,4'-bipyridine determine its behavior in various chemical environments and applications. The available data on its physical properties are summarized below.
Table 2: Physical Properties of 6,2'-Dichloro-3,4'-Bipyridine
| Property | Value | Reference |
|---|---|---|
| Physical State at Room Temperature | Solid | |
| Melting Point | 221-223°C | |
| Molecular Weight | 225.07 g/mol | |
| Appearance | Not specified in sources | - |
| Solubility | Limited information available | - |
The high melting point (221-223°C) suggests a highly ordered crystalline structure, potentially stabilized by intermolecular interactions such as π-stacking between the aromatic rings or potential halogen bonding involving the chlorine atoms .
Chemical Reactivity
Coordination Chemistry
While specific information about the coordination chemistry of 6,2'-dichloro-3,4'-bipyridine is limited in the provided search results, insights can be drawn from the general coordination behavior of bipyridine compounds.
-
Monodentate coordination through either of the nitrogen atoms
-
Bridging coordination where each nitrogen coordinates to a different metal center
-
Alternative coordination modes influenced by the chlorine substituents
The presence of chlorine atoms could influence the electron density at the nitrogen atoms, potentially affecting the compound's binding affinity to metal ions. Additionally, the chlorine atoms may participate in secondary interactions within coordination complexes.
Reactivity Patterns
The chlorine substituents in 6,2'-dichloro-3,4'-bipyridine are potential sites for nucleophilic aromatic substitution reactions, offering opportunities for further functionalization. These reactive sites could allow for the synthesis of more complex derivatives through various substitution reactions.
Research Gaps and Future Directions
The limited information available specifically about 6,2'-dichloro-3,4'-bipyridine highlights several research gaps that could be addressed in future studies:
Structural Characterization
Detailed crystallographic studies would provide valuable insights into the solid-state structure of the compound, including bond lengths, angles, and packing arrangements. This information would enhance understanding of its physical properties and potential intermolecular interactions.
Coordination Chemistry
Systematic investigations of the coordination behavior of 6,2'-dichloro-3,4'-bipyridine with various metal ions would elucidate its potential as a ligand in coordination compounds and catalytic systems.
Reactivity Studies
Exploring the reactivity of the chlorine substituents would contribute to developing synthetic methodologies for further functionalization and the creation of more complex derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume